molecular formula C15H11F3N4O B11533707 6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11533707
M. Wt: 320.27 g/mol
InChI Key: BXEODNANPYHAHP-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry, medicinal chemistry, and agrochemistry. This compound is part of the pyranopyrazole family, known for its diverse biological activities, including antimicrobial, antibacterial, antifungal, antitubercular, anti-inflammatory, and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be effectively performed in aqueous media without the use of a catalyst. The reaction involves the condensation of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one . This method offers several advantages, including mild reaction conditions, high yields, and an environmentally benign procedure.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions to ensure consistent quality and yield. The use of aqueous multi-component reactions (MCR) is particularly attractive for industrial applications due to its atom-economy, efficiency in bond formation, and straightforward reaction design .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyranopyrazole derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications:

Properties

Molecular Formula

C15H11F3N4O

Molecular Weight

320.27 g/mol

IUPAC Name

6-amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H11F3N4O/c1-7-11-12(8-2-4-9(5-3-8)15(16,17)18)10(6-19)13(20)23-14(11)22-21-7/h2-5,12H,20H2,1H3,(H,21,22)

InChI Key

BXEODNANPYHAHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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